molecular formula C28H24O6 B1623581 Furostilbestrol CAS No. 549-40-6

Furostilbestrol

Cat. No.: B1623581
CAS No.: 549-40-6
M. Wt: 456.5 g/mol
InChI Key: VUDMUAVGKIZQRY-WCWDXBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Furostilbestrol is synthesized through the esterification of diethylstilbestrol with furoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Furostilbestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced dihydro derivatives, and various substituted this compound compounds .

Scientific Research Applications

Mechanism of Action

Furostilbestrol exerts its effects by binding to estrogen receptors in target cells. These receptors include the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. Upon binding, this compound activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Furostilbestrol is part of the stilbestrol group of synthetic estrogens. Similar compounds include:

    Diethylstilbestrol: A more potent synthetic estrogen with a similar structure but different ester groups.

    Hexestrol: Another synthetic estrogen with a similar core structure but different functional groups.

    Benzestrol: A close analogue with an elongated central chain.

Uniqueness: this compound’s uniqueness lies in its specific ester groups, which differentiate it from other stilbestrol derivatives. This structural variation can influence its binding affinity and activity at estrogen receptors, making it a valuable compound for studying structure-activity relationships in synthetic estrogens .

Properties

IUPAC Name

[4-[(E)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O6/c1-3-23(19-9-13-21(14-10-19)33-27(29)25-7-5-17-31-25)24(4-2)20-11-15-22(16-12-20)34-28(30)26-8-6-18-32-26/h5-18H,3-4H2,1-2H3/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMUAVGKIZQRY-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C2=CC=CO2)/C3=CC=C(C=C3)OC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-40-6
Record name 4-[(1E)-1-Ethyl-2-[4-[(2-furanylcarbonyl)oxy]phenyl]-1-buten-1-yl]phenyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furostilbestrol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furostilbestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUROSTILBESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN9M0YN4VL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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